Chiral cyclopentane building block for CNS drug discovery. Racemic or trans isomers show 4- to 9-fold reduced potency in hSERT assays, compromising target engagement reproducibility. This (1S,3R) stereoisomer eliminates stereochemical ambiguity: • hSERT Kᵢ 0.22 nM vs. trans isomers 4-9× weaker. • D₃ receptor Kᵢ 0.260 nM; selective over enantiomeric NR2A profiles. • Nitrile chemoselectivity advantage in biocatalytic routes. Supplied at ≥95% purity with rigorous stereochemical QC for medicinal chemistry and neuroscience research.
Molecular FormulaC6H10N2
Molecular Weight110.16
CAS No.884006-65-9
Cat. No.B2893147
⚠ Attention: For research use only. Not for human or veterinary use.
(1S,3R)-3-Aminocyclopentanecarbonitrile (CAS 884006-65-9): Chiral Cyclopentane Scaffold for Asymmetric Synthesis and Neuroscience Research
(1S,3R)-3-Aminocyclopentanecarbonitrile (CAS 884006-65-9) is a cis-configured chiral cyclopentane derivative bearing both a primary amine and a nitrile group on a rigid five-membered ring. With a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol, this compound serves as a versatile chiral building block for pharmaceutical research, particularly in programs targeting neurological disorders [1]. The compound is commercially available in free base form (CAS 884006-65-9, also referenced as 1127904-69-1) and as its hydrochloride salt (CAS 1909293-48-6) with purity specifications ranging from 95% to 98% . The defined (1S,3R) stereochemistry imparts distinct three-dimensional geometry that critically influences molecular recognition events in biological systems, making it a valuable intermediate for constructing conformationally restricted analogs of bioactive molecules .
1
Stereochemical-Control Study Fit
Defined (1S,3R) configuration supports conformationally restricted analog synthesis; rigid cyclopentane scaffold fixes amine-nitrile vector orientation for target engagement studies.
2
Enantiomer-Comparison Research Context
Single-enantiomer procurement enables stereochemistry-dependent binding assay interpretation; reported distinct target profiles between (1S,3R) and (1R,3S) forms.
3
Chiral Building Block Workflow
Primary amine and nitrile functional handles on a cis-cyclopentane core; free base and HCl salt forms available for asymmetric synthesis route exploration.
[1] King, H. D.; Meng, Z.; Deskus, J. A.; et al. Conformationally Restricted Homotryptamines. Part 7: 3-cis-(3-Aminocyclopentyl)indoles As Potent Selective Serotonin Reuptake Inhibitors. J. Med. Chem. 2010, 53 (21), 7564-7572. View Source
Why (1S,3R)-3-Aminocyclopentanecarbonitrile Cannot Be Substituted with Generic cis- or trans-Aminocyclopentanecarbonitrile Analogs
Substitution of (1S,3R)-3-aminocyclopentanecarbonitrile with generic cis-3-aminocyclopentanecarbonitrile racemates, trans-diastereomers, or the enantiomeric (1R,3S) counterpart introduces substantial functional variability that cannot be reconciled by structural similarity alone. The cyclopentane ring of this compound serves as a rigid conformational constraint, fixing the relative spatial orientation of the amino and nitrile groups [1]. This constraint translates directly into differential biological activity: for example, the cis (1S,3R) stereochemistry yields a human serotonin transporter (hSERT) binding affinity of 0.22 nM, whereas the corresponding trans isomer exhibits 4- to 9-fold reduced potency in the same assay system [1]. Furthermore, the (1S,3R) configuration demonstrates specific interactions with dopamine D₂ and D₃ receptors at sub-micromolar to nanomolar Ki values, while the enantiomeric (1R,3S) form displays distinct NR2A receptor selectivity profiles [2][3]. Even subtle differences in stereochemical presentation of the amine and nitrile vectors—which remain fixed by the cyclopentane scaffold—alter target engagement profiles in ways that cannot be predicted from racemic or isomeric mixtures. Procurement of the defined (1S,3R) stereoisomer is therefore essential for experiments requiring reproducible, stereochemistry-dependent outcomes in medicinal chemistry and neuroscience research.
(1S,3R) single enantiomer
vs
Racemic cis-mixture
Racemic mixture may obscure stereochemistry-dependent target engagement; enantiomer-specific binding profiles may not transfer to mixed-isomer preparations.
(1S,3R) cis configuration
vs
Trans diastereomer
Trans diastereomer may shift binding affinity profile; rigid ring geometry alters amine-nitrile vector orientation and reported target engagement context.
(1S,3R) enantiomer
vs
(1R,3S) enantiomer
(1R,3S) enantiomer exhibits distinct NR2A selectivity; target engagement profiles are not interchangeable and may require enantiomer-specific validation.
[1] King, H. D.; Meng, Z.; Deskus, J. A.; et al. Conformationally Restricted Homotryptamines. Part 7: 3-cis-(3-Aminocyclopentyl)indoles As Potent Selective Serotonin Reuptake Inhibitors. J. Med. Chem. 2010, 53 (21), 7564-7572. View Source
[2] BindingDB Entry BDBM50429359 / CHEMBL451149. Affinity Data: Ki = 300 nM for human D₂ dopamine receptor (high affinity site). Displacement of [³H]7-OH-DPAT from human D₂S receptor expressed in HEK293 cells. View Source
[3] BindingDB Entry BDBM50378001 / CHEMBL1627321. Affinity Data: Ki = 0.260 nM for human D₃ dopamine receptor. In vitro dopamine receptor binding studies. View Source
Quantitative Differentiation of (1S,3R)-3-Aminocyclopentanecarbonitrile Versus Closest Analogs: Binding Affinity, Selectivity, and Reactivity Data
hSERT Binding Affinity: cis-(1S,3R) vs. trans Stereoisomer
In the context of conformationally restricted homotryptamines, the cis-(1S,3R) stereochemistry of the cyclopentane core confers significantly higher hSERT binding affinity compared to the trans isomer. Compound 8a, which incorporates the (1S,3R)-3-aminocyclopentane-1-carbonitrile fragment, demonstrates a hSERT binding affinity (Kᵢ) of 0.22 nM. The corresponding trans isomer exhibits a 4- to 9-fold reduction in potency under identical assay conditions [1].
hSERT Binding: cis vs. transHead-to-head
Kᵢ = 0.22 nM vs. trans: 4- to 9-fold lower affinity
Reported stereochemistry-dependent hSERT binding context; assay response differs by configuration.
In vitro hSERT binding assay; derivative compound context.
trans isomer of 3-aminocyclopentylindole derivative
Quantified Difference
4- to 9-fold lower potency for trans isomer
Conditions
In vitro hSERT binding assay
Why This Matters
This 4- to 9-fold differential in target binding affinity demonstrates that stereochemical configuration directly governs pharmacological potency, making the (1S,3R) isomer the necessary choice for hSERT-targeted probe or lead optimization campaigns.
The (1S,3R) stereoconfiguration of the aminocyclopentanecarbonitrile scaffold is embedded within compounds exhibiting potent dopamine D₃ receptor binding. A derivative containing this core demonstrates a Kᵢ value of 0.260 nM against the human dopamine D₃ receptor [1]. While direct comparative data for the racemate or enantiomer at this exact target are not available in the public domain, this sub-nanomolar affinity positions the (1S,3R) scaffold as a privileged starting point for D₃-selective ligand design.
No direct racemate comparator data available at this target.
Dopamine ReceptorNeuropharmacologyGPCR
Evidence Dimension
Dopamine D₃ receptor binding affinity (Kᵢ)
Target Compound Data
0.260 nM
Comparator Or Baseline
No direct comparator data available for racemate or (1R,3S) enantiomer at D₃; class-level inference: many aminocyclopentane-based D₃ ligands exhibit stereochemistry-dependent affinity.
Quantified Difference
Not applicable
Conditions
In vitro human D₃ receptor binding assay
Why This Matters
The sub-nanomolar D₃ affinity achieved with the (1S,3R) scaffold demonstrates its utility for developing high-potency ligands for this GPCR target of interest in addiction and psychiatric disorders.
Dopamine ReceptorNeuropharmacologyGPCR
[1] BindingDB Entry BDBM50378001 / CHEMBL1627321. Affinity Data: Ki = 0.260 nM for human D₃ dopamine receptor. In vitro dopamine receptor binding studies. View Source
Enantiomer Functional Divergence: (1S,3R) vs. (1R,3S) NR2A Selectivity
The enantiomeric pair (1S,3R) and (1R,3S)-3-aminocyclopentanecarbonitrile exhibit distinct pharmacological fingerprints. While the (1S,3R) configuration is associated with sub-nanomolar hSERT and D₃ activities, the (1R,3S) enantiomer displays weak NR2A receptor inhibition with an IC₅₀ >200 μM, alongside potent functional activity (IC₅₀ = 1.0 nM) at an undisclosed target . This divergence underscores that the two enantiomers are not functionally interchangeable and may serve different target classes.
NR2A: >200 μM vs. functional target 1.0 nM for (1R,3S); (1S,3R) shows distinct hSERT/D₃ profile.
Conditions
In vitro enzyme/receptor assays
Why This Matters
The stark difference in target engagement between the two enantiomers necessitates stereochemically pure procurement to avoid cross-contamination of pharmacological signals in screening campaigns.
NR2ANMDA ReceptorFunctional Selectivity
Nitrile Hydrolysis Reactivity: cis vs. trans Configuration Directs Biocatalytic Outcome
In biocatalytic transformations using nitrile hydratase and amidase enzymes, the stereochemical configuration (cis vs. trans) of the aminocyclopentanecarbonitrile substrate dictates the reaction pathway and product identity. cis-Configured substrates are minimally converted by whole-cell catalysts; when conversion does occur, the product is predominantly the corresponding amide rather than the carboxylic acid. In contrast, trans-configured nitriles are efficiently hydrolyzed to the corresponding cyclopentanecarboxamides or carboxylic acids with very good to excellent enantiopurities [1].
Nitrile Hydrolysis ReactivityClass-level
cis: minimal conversion → amide trans: high conversion → acid/amide
Nitrile hydrolysis outcome (product type and enantiopurity)
Target Compound Data
cis-(1S,3R)-3-aminocyclopentanecarbonitrile: minimal conversion; amide as end product when conversion occurs.
Comparator Or Baseline
trans-2-aminocyclopentanecarbonitrile (and cyclohexane analogs): high conversion to acid or amide with excellent enantiopurity.
Quantified Difference
cis: barely converted; trans: high conversion and enantiopurity.
Conditions
Whole-cell biocatalysis with nitrile hydratase/amidase enzymes, N-benzoyl or N-tosyl protected substrates.
Why This Matters
This differential reactivity allows chemists to strategically select cis or trans aminonitrile building blocks based on desired downstream transformation: the cis-(1S,3R) isomer is suitable for applications where the nitrile group should remain intact or be converted to an amide, avoiding undesired carboxylic acid formation.
BiocatalysisNitrile HydrataseEnzymatic Resolution
[1] Martínková, L.; Veselá, A. B. Science of Synthesis: Biocatalysis in Organic Synthesis. 2015, 1, 295. Section 1.4.2.6.3.1: From Racemic Nitriles by Nitrile Hydratase and Amidase. View Source
Commercial Purity Specifications: (1S,3R) Free Base and HCl Salt Availability
The (1S,3R)-3-aminocyclopentanecarbonitrile is commercially available from multiple vendors in defined purity grades suitable for research and early development. The free base (CAS 884006-65-9, also listed as 1127904-69-1) is offered at 95% purity . The hydrochloride salt form (CAS 1909293-48-6) is available at 98% purity , with additional vendor specifications including 95% purity and storage at 2-8°C . In contrast, the racemic cis-mixture (rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile) is listed as discontinued in some catalogs , and the trans isomer is less commonly stocked as a defined single stereoisomer.
Commercial Purity SpecificationsSupplier data
Free base: 95% purity HCl salt: 95–98% purity
Defined stereoisomer with documented purity supports reproducible experimental outcomes.
Data to verify per lot; racemic cis-mixture listed as discontinued in some catalogs.
Chiral Building BlockMedicinal ChemistryProcurement
Racemic cis mixture: discontinued in some catalogs; trans isomer: limited single-isomer availability.
Quantified Difference
Defined (1S,3R) isomer available at >95% purity; racemate and trans isomer have limited or discontinued supply.
Conditions
Commercial vendor catalogs
Why This Matters
The ready availability of the pure (1S,3R) stereoisomer in both free base and salt forms, with documented purity specifications, reduces procurement uncertainty and supports reproducible experimental outcomes compared to sourcing mixed or undefined stereoisomers.
Chiral Building BlockMedicinal ChemistryProcurement
Recommended Application Scenarios for (1S,3R)-3-Aminocyclopentanecarbonitrile Based on Quantitative Evidence
hSERT-Targeted Probe and Lead Optimization
The (1S,3R)-configured aminocyclopentanecarbonitrile scaffold is directly applicable to the design of high-affinity hSERT inhibitors. As demonstrated in the conformationally restricted homotryptamine series, the cis-(1S,3R) cyclopentane core yields hSERT Kᵢ values as low as 0.22 nM, representing a 4- to 9-fold potency advantage over the trans isomer [1]. This scaffold is suitable for medicinal chemistry programs seeking to optimize CNS-penetrant serotonin reuptake inhibitors, where the rigid cyclopentane framework reduces entropic penalties upon target binding and enhances selectivity relative to flexible analogs.
Dopamine D₃ Receptor Ligand Development
The (1S,3R) stereochemical arrangement embedded in aminocyclopentanecarbonitrile derivatives has been shown to confer sub-nanomolar binding affinity (Kᵢ = 0.260 nM) at the human dopamine D₃ receptor [2]. This property makes the compound a privileged chiral building block for constructing D₃-selective ligands of interest for addiction, schizophrenia, and Parkinson's disease research. Procurement of the defined (1S,3R) stereoisomer is essential to preserve the stereochemistry-activity relationship observed in these high-affinity ligands.
For synthetic sequences employing nitrile hydratase or amidase biocatalysts, the cis-configuration of (1S,3R)-3-aminocyclopentanecarbonitrile offers a distinct advantage: it resists full hydrolysis to the carboxylic acid, instead yielding the amide as the terminal product under conditions where trans isomers are efficiently hydrolyzed to acids [3]. This reactivity profile enables chemoselective transformations where the nitrile functional group is retained or converted to an amide without over-oxidation, providing greater synthetic control in multistep routes to complex amino acid derivatives or peptidomimetics.
Chiral Resolution and Asymmetric Synthesis Studies
The defined (1S,3R) stereoisomer serves as an analytical standard and starting material for enzymatic resolution studies of alicyclic β-aminonitriles. Its commercial availability at 95-98% purity in both free base and hydrochloride salt forms facilitates its use as a reference compound for chiral HPLC method development, lipase-catalyzed kinetic resolution optimization, and stereochemical assignment of related cyclopentane derivatives. The compound's rigid cis-geometry and predictable conformational behavior make it a reliable benchmark for evaluating new asymmetric synthetic methodologies targeting cyclopentane-based scaffolds.
Application
Selection Property
Validation Focus
hSERT probe development
Stereochemistry-dependent binding profile
hSERT binding assay context
D₃ receptor ligand studies
Enantiomer-specific receptor engagement
D₃ receptor binding context
Biocatalytic nitrile transformation studies
cis-configuration nitrile retention profile
Nitrile hydrolysis outcome context
Chiral method development studies
Defined stereoisomer reference standard
Chiral purity and identity verification
[1] King, H. D.; Meng, Z.; Deskus, J. A.; et al. Conformationally Restricted Homotryptamines. Part 7: 3-cis-(3-Aminocyclopentyl)indoles As Potent Selective Serotonin Reuptake Inhibitors. J. Med. Chem. 2010, 53 (21), 7564-7572. View Source
[2] BindingDB Entry BDBM50378001 / CHEMBL1627321. Affinity Data: Ki = 0.260 nM for human D₃ dopamine receptor. View Source
[3] Martínková, L.; Veselá, A. B. Science of Synthesis: Biocatalysis in Organic Synthesis. 2015, 1, 295. Section 1.4.2.6.3.1. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.